N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide
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Overview
Description
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide is an organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a hydroxy group at the 3-position of the quinoxaline ring, a methyl group at the 6-position of the phenyl ring, and an acetamide group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Acetylation: The acetamide group can be introduced by reacting the amine group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various N-substituted acetamide derivatives.
Scientific Research Applications
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinoxaline ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide: Lacks the methyl group at the 6-position of the phenyl ring.
N-(2-(quinoxalin-2-yl)-6-methylphenyl)acetamide: Lacks the hydroxy group at the 3-position of the quinoxaline ring.
N-(2-(3-hydroxyquinoxalin-2-yl)-phenyl)acetamide: Lacks both the hydroxy group and the methyl group.
Uniqueness
N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)acetamide is unique due to the presence of both the hydroxy group and the methyl group, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-6-5-7-12(15(10)18-11(2)21)16-17(22)20-14-9-4-3-8-13(14)19-16/h3-9H,1-2H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAYRKGRNLNMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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